Cas no 2034402-44-1 (3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea)
![3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea structure](https://ja.kuujia.com/scimg/cas/2034402-44-1x500.png)
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea 化学的及び物理的性質
名前と識別子
-
- DPWAQSAHQKUEBO-HDJSIYSDSA-N
- 1-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
- 1-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea
- 3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea
-
- インチ: 1S/C16H26N4O3/c1-11-10-12(2)19-16(18-11)23-14-6-4-13(5-7-14)20-15(21)17-8-9-22-3/h10,13-14H,4-9H2,1-3H3,(H2,17,20,21)
- InChIKey: DPWAQSAHQKUEBO-UHFFFAOYSA-N
- SMILES: O(C1=NC(C([H])([H])[H])=C([H])C(C([H])([H])[H])=N1)C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C(N([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 351
- XLogP3: 1.6
- トポロジー分子極性表面積: 85.4
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6485-2172-25mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-75mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6485-2172-15mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-5mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-10mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-30mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-2mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-1mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6485-2172-3mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6485-2172-40mg |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea |
2034402-44-1 | 40mg |
$210.0 | 2023-09-08 |
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
3. Back matter
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
7. Back matter
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]ureaに関する追加情報
Research Brief on 3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea (CAS: 2034402-44-1)
This research brief provides an in-depth analysis of the latest advancements and findings related to the compound 3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea (CAS: 2034402-44-1). This compound has garnered significant attention in the chemical biology and pharmaceutical fields due to its potential therapeutic applications and unique chemical properties. The brief synthesizes recent studies, highlighting key discoveries, methodologies, and implications for future research and development.
The compound, identified by its CAS number 2034402-44-1, is a urea derivative featuring a cyclohexyl moiety substituted with a methoxyethyl group and a dimethylpyrimidinyloxy group. Recent studies have focused on its synthesis, structural characterization, and biological activity. Notably, its role as a potential modulator of specific biological pathways has been explored, with promising results in preclinical models. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate its three-dimensional structure and binding interactions.
One of the most significant findings in recent literature is the compound's interaction with specific protein targets, which may underlie its pharmacological effects. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory and proliferative pathways. These findings suggest potential applications in treating conditions such as autoimmune diseases and certain cancers. However, further validation in clinical settings is required to confirm these hypotheses.
In addition to its biological activity, the synthetic routes for 3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea have been optimized to improve yield and purity. Recent publications describe novel catalytic methods and green chemistry approaches that enhance the efficiency of its production. These advancements are critical for scaling up synthesis and ensuring the compound's availability for further research and potential therapeutic use.
Despite the progress, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Preliminary studies indicate favorable absorption and distribution properties, but comprehensive toxicological assessments are still underway. Researchers emphasize the need for detailed in vivo studies to evaluate its safety and efficacy before advancing to human trials.
In conclusion, 3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea represents a promising candidate for further investigation in the pharmaceutical industry. Its unique chemical structure and biological activity make it a valuable subject for ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic potential, and addressing any safety concerns. This brief underscores the importance of continued exploration and collaboration in the field to unlock the full potential of this compound.
2034402-44-1 (3-(2-methoxyethyl)-1-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]urea) Related Products
- 61077-67-6(1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 90554-82-8(2,4-Hexadienoyl chloride)
- 2229202-29-1(4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)
- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)
- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)
- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)
- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)
- 926203-96-5(1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole)




